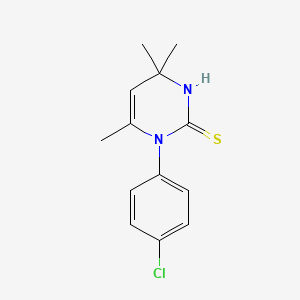

![molecular formula C19H17N5O2 B5560122 ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5560122.png)

ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical reactions. For instance, Gomha et al. (2017) described the synthesis of a closely related compound through the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, highlighting the complexity and specificity required in these synthesis procedures (Gomha, Muhammad, & Edrees, 2017). Such methodologies underscore the need for precise control over reaction conditions to achieve desired outcomes.

Molecular Structure Analysis

The molecular structure of ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives is confirmed through various spectroscopic techniques, including FTIR, HRESI-MS, 1H- and 13C-NMR, and sometimes 2D NMR, as demonstrated by Suwito et al. (2018) in their synthesis of a dihydrotetrazolopyrimidine derivative (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018). These analyses provide detailed insights into the molecular fingerprints essential for characterizing the compound's unique structural features.

Chemical Reactions and Properties

The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives varies significantly depending on the substituents present on the core structure. For example, Youssef et al. (2011) explored the reactivity of a similar compound, leading to the formation of various heterocyclic systems through reactions with different reagents, demonstrating the compound's versatility in chemical synthesis (Youssef, Abbady, Ahmed, & Omar, 2011).

Physical Properties Analysis

The physical properties of ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, such as melting points, solubility, and thermal stability, are crucial for their handling and application in various fields. Khaligh et al. (2020) emphasized the role of additives in enhancing the reaction conditions for synthesizing triazolo-pyrimidines, which indirectly affects their physical properties by offering a greener and more efficient synthesis pathway (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are critical for understanding and expanding the applications of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Research by Medwid et al. (1990) on triazolo[1,5-c]pyrimidines as potential antiasthma agents exemplifies the exploration of chemical properties for therapeutic purposes, although this specific application falls outside the scope of our discussion due to the exclusion of drug use information (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

Scientific Research Applications

Synthesis and Chemical Properties

- New protocols for the synthesis of derivatives of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters have been developed. An additive named 4,4’-trimethylenedipiperidine was introduced for eco-friendly and practical preparation of these derivatives. This approach adheres to green chemistry principles, offering several advantages like reduced use of hazardous materials and generation of less hazardous waste (Khaligh et al., 2020).

Application in Antituberculous Agents

- Structural analogs of a promising antituberculous agent, ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have been synthesized. These compounds showed tuberculostatic activity, indicating potential in treating tuberculosis (Titova et al., 2019).

Potential Antiasthma Agents

- Certain derivatives of ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been explored for their potential as antiasthma agents. These compounds demonstrated activity as mediator release inhibitors in the human basophil histamine release assay (Medwid et al., 1990).

Antitumor Activities

- Novel compounds like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, synthesized using similar structures, have shown high potency in in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).

Mechanism of Action

The mechanism of action of these compounds is believed to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties, with some compounds showing significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name |

ethyl 5-phenyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-2-26-18(25)15-16(13-8-4-3-5-9-13)23-19-21-12-22-24(19)17(15)14-10-6-7-11-20-14/h3-12,17H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETZFSMSDBSZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-phenyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)

![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)

![1-(4-methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)

![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560083.png)

![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)

![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)

![2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)

![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)